Cas no 4416-71-1 (3-Methyl-4-phenylisoxazol-5-amine)
3-Methyl-4-phenylisoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-4-phenylisoxazol-5-amine
- 3-Methyl-4-phenyl-1,2-oxazol-5-amine
- 3-methyl-4-phenylisoxazol-5-amine(SALTDATA: FREE)
- 5-Isoxazolamine,3-methyl-4-phenyl-
- 008005
- 3-Methyl-4-phenyl-5-amino-isoxazol
- 3-Methyl-4-phenyl-5-isoxazolamine
- 3-Methyl-4-phenyl-isoxazol-5-ylamin
- 3-methyl-4-phenyl-isoxazol-5-ylamine
- 3-methyl-4-phenyl-isoxazole-5-amine
- 3-methyl-4-phenylisoxazole-5-ylamine
- 3-metil-4-fenil-5-amminoisossazolo
- 5-amino-3-methyl-4-phenylisoxazole
- AC1LQSYG
- CHEMBL2431088
- CTK4I8009
- methyl-3 phenyl-4 amino-5 isoxazole
- SureCN544899
- ZERO
- SCHEMBL544899
- 4416-71-1
- D73330
- MFCD03990494
- Z385389966
- Q27452542
- CS-0064853
- 3-methyl-4-phenyl-isoxazol-5-ylamine, AldrichCPR
- AKOS000276244
- BDBM50440736
- 1XA
- BB 0219271
- DTXSID50362549
- HR-0341
-
- MDL: MFCD03990494
- Inchi: 1S/C10H10N2O/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
- InChI Key: ZCTBUBMRXYVEHX-UHFFFAOYSA-N
- SMILES: O1C(=C(C(C)=N1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 315.4±30.0 °C at 760 mmHg
- Flash Point: 144.6±24.6 °C
- PSA: 52.05
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Methyl-4-phenylisoxazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-4-phenylisoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356545-250mg |
3-methyl-4-phenylisoxazol-5-amine |
4416-71-1 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356545-500mg |
3-methyl-4-phenylisoxazol-5-amine |
4416-71-1 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356545-2.5g |
3-methyl-4-phenylisoxazol-5-amine |
4416-71-1 | 2.5g |
$ 295.00 | 2022-06-03 | ||
| abcr | AB215698-1 g |
3-Methyl-4-phenyl-5-isoxazolamine; 95% |
4416-71-1 | 1g |
€94.10 | 2023-06-23 | ||
| abcr | AB215698-5 g |
3-Methyl-4-phenyl-5-isoxazolamine; 95% |
4416-71-1 | 5g |
€186.30 | 2023-06-23 | ||
| abcr | AB215698-10 g |
3-Methyl-4-phenyl-5-isoxazolamine; 95% |
4416-71-1 | 10g |
€269.00 | 2023-06-23 | ||
| abcr | AB215698-25 g |
3-Methyl-4-phenyl-5-isoxazolamine; 95% |
4416-71-1 | 25g |
€465.60 | 2023-06-23 | ||
| Chemenu | CM281124-1g |
3-Methyl-4-phenylisoxazol-5-amine |
4416-71-1 | 95% | 1g |
$83 | 2024-07-16 | |
| abcr | AB215698-1g |
3-Methyl-4-phenyl-5-isoxazolamine, 95%; . |
4416-71-1 | 95% | 1g |
€75.40 | 2025-04-18 | |
| abcr | AB215698-5g |
3-Methyl-4-phenyl-5-isoxazolamine, 95%; . |
4416-71-1 | 95% | 5g |
€115.80 | 2025-04-18 |
3-Methyl-4-phenylisoxazol-5-amine Suppliers
3-Methyl-4-phenylisoxazol-5-amine Related Literature
-
Hui Liu,Yingkun Yan,Jiayan Zhang,Min Liu,Shaobing Cheng,Zhouyu Wang,Xiaomei Zhang Chem. Commun. 2020 56 13591
Additional information on 3-Methyl-4-phenylisoxazol-5-amine
Research Brief on 3-Methyl-4-phenylisoxazol-5-amine (CAS: 4416-71-1): Recent Advances and Applications in Chemical Biology and Medicine
3-Methyl-4-phenylisoxazol-5-amine (CAS: 4416-71-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The isoxazole scaffold, a core structural feature of this molecule, is known for its versatility in drug design, often contributing to enhanced pharmacokinetic properties and target specificity.
Recent studies have explored the synthetic pathways for 3-Methyl-4-phenylisoxazol-5-amine, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. The method employs a copper-catalyzed cyclization reaction, achieving a yield of 85% under mild conditions. This advancement is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.
In terms of biological activity, 3-Methyl-4-phenylisoxazol-5-amine has demonstrated promising results as a modulator of inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound exhibit potent inhibitory effects on NF-κB signaling, a key pathway in chronic inflammation. The lead compound in this series showed an IC50 of 1.2 µM in vitro, with good selectivity over related kinases. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another significant development involves the compound's application in central nervous system (CNS) disorders. Research from the European Journal of Medicinal Chemistry (2023) identified 3-Methyl-4-phenylisoxazol-5-amine derivatives as novel positive allosteric modulators of the GABA-A receptor. These compounds displayed anxiolytic activity in rodent models without the sedative side effects typically associated with benzodiazepines. The structural flexibility of the isoxazole ring appears to contribute to this unique pharmacological profile, offering new avenues for developing safer anxiolytic drugs.
From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights. A 2024 investigation published in Drug Metabolism and Disposition characterized the compound's metabolic stability and cytochrome P450 inhibition profile. The results indicate moderate hepatic clearance and minimal CYP450 inhibition, suggesting a favorable drug-drug interaction profile. However, the study also noted significant species differences in metabolism, highlighting the need for careful consideration in translational research.
Looking forward, several research groups are exploring the potential of 3-Methyl-4-phenylisoxazol-5-amine as a scaffold for targeted cancer therapies. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated that certain derivatives can selectively inhibit protein kinases involved in tumor progression. The unique electronic properties of the isoxazole ring appear to facilitate binding to the ATP pocket of these kinases while maintaining selectivity against off-targets.
In conclusion, 3-Methyl-4-phenylisoxazol-5-amine (CAS: 4416-71-1) represents a versatile chemical entity with diverse therapeutic potential. Recent advances in its synthesis, coupled with growing understanding of its biological activities, position this compound as an important scaffold for future drug discovery efforts. Ongoing research continues to uncover new applications, particularly in inflammation, CNS disorders, and oncology. As the field progresses, further optimization of this scaffold may yield clinically valuable compounds addressing unmet medical needs.
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